1-(3-Aminomethyl-benzyl)-pyrrolidin-2-one
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Overview
Description
1-(3-Aminomethyl-benzyl)-pyrrolidin-2-one is an organic compound that belongs to the class of phenylmethylamines. This compound is characterized by a pyrrolidin-2-one ring attached to a benzyl group, which is further substituted with an aminomethyl group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Scientific Research Applications
1-(3-Aminomethyl-benzyl)-pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.
Medicine: Explored for its therapeutic potential as an inhibitor of specific enzymes, such as nitric oxide synthase.
Industry: Utilized in the development of novel materials and chemical intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminomethyl-benzyl)-pyrrolidin-2-one typically involves the reaction of 3-aminomethylbenzylamine with a suitable pyrrolidinone derivative. One common method includes the use of reductive amination, where the benzylamine is reacted with a pyrrolidinone in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process to ensure high yield and purity. The process often includes the initial formation of the benzylamine intermediate, followed by its reaction with the pyrrolidinone derivative. Advanced techniques such as continuous flow synthesis and catalytic hydrogenation may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminomethyl-benzyl)-pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted benzyl derivatives.
Mechanism of Action
The mechanism of action of 1-(3-Aminomethyl-benzyl)-pyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor of nitric oxide synthase, thereby modulating the production of nitric oxide, a key signaling molecule in various physiological processes. The compound’s structure allows it to bind to the active site of the enzyme, preventing the conversion of substrates to products.
Comparison with Similar Compounds
N-(3-Aminomethylbenzyl)acetamidine: Another phenylmethylamine derivative with similar inhibitory properties.
N-(3-Aminomethylbenzyl)acetamide: Shares structural similarities and exhibits comparable biological activities.
Uniqueness: 1-(3-Aminomethyl-benzyl)-pyrrolidin-2-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit certain enzymes makes it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
1-[[3-(aminomethyl)phenyl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-8-10-3-1-4-11(7-10)9-14-6-2-5-12(14)15/h1,3-4,7H,2,5-6,8-9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFATMODVNOAJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=CC(=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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